molecular formula C10H11NO3S2 B8352314 6-(1-Hydroxyethyl)-2-sulfamoylbenzo[b]thiophene

6-(1-Hydroxyethyl)-2-sulfamoylbenzo[b]thiophene

Cat. No.: B8352314
M. Wt: 257.3 g/mol
InChI Key: INUDYDDLDMVJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Hydroxyethyl)-2-sulfamoylbenzo[b]thiophene is a useful research compound. Its molecular formula is C10H11NO3S2 and its molecular weight is 257.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO3S2

Molecular Weight

257.3 g/mol

IUPAC Name

6-(1-hydroxyethyl)-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C10H11NO3S2/c1-6(12)7-2-3-8-5-10(16(11,13)14)15-9(8)4-7/h2-6,12H,1H3,(H2,11,13,14)

InChI Key

INUDYDDLDMVJEN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(S2)S(=O)(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The acetyl compound from Example 38 (1.79 g, 7 mmole) was dissolved in 40 ml of CH3OH, cooled to 0° C. and NaBH4 (264 mg, 7 mmole) in 4 ml of 40% NaOH was added. The reaction mixture was stirred for 25 minutes then 2.5 g of NH4Cl was added followed by 1 ml glacial acetic acid. The solvent was removed in vacuo and the residue partitioned between ethyl acetate (75 ml) and 20% saturated NaHCO3 (50 ml). The ethyl acetate layer was washed with H2O (50 ml) and the combined aqueous solution was back-extracted with ethyl acetate. The ethyl acetate extracts were combined and dried over Na2SO4. The solvent was removed in vacuo and the residue was crystallized from CHCl3 -dichloroethane yielding 1.56 g (86.7%) of product, m.p. 134°-35° C.
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
264 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

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